FcCHO serves as a versatile starting material for the synthesis of complex organic molecules. The formyl group can undergo various reactions like aldol condensations, reductive aminations, and Wittig reactions, allowing researchers to create new molecules with desired functionalities. Additionally, FcCHO can be attached to other molecules to form bidentate ligands, which can bind to metal centers in catalysts or sensors. These ligands often introduce unique properties like redox activity due to the presence of ferrocene [1].
FcCHO finds applications in the development of novel materials with interesting properties. For instance, it can be incorporated into polymers to create new materials with improved electrical conductivity or self-assembly properties. Additionally, FcCHO can be used to modify surfaces, making them responsive to light or other stimuli [2].
The unique properties of FcCHO, particularly its redox activity and lipophilicity (fat-solubility), make it a potential candidate for medicinal chemistry research. Scientists are exploring its use in the development of new drugs with improved targeting and delivery [3].
Ferrocenecarboxaldehyde is an organometallic compound characterized by the formula CHFeO. It consists of a ferrocene moiety, which is a sandwich complex of iron, and a carboxaldehyde functional group. This compound exhibits unique properties due to the combination of its ferrocene structure and the reactivity associated with the aldehyde group. Ferrocenecarboxaldehyde has garnered interest in various fields, including materials science and organic synthesis, due to its ability to participate in diverse
Research indicates that ferrocenecarboxaldehyde exhibits biological activity, particularly in the context of drug development. Its ferrocene component can enhance the pharmacological properties of compounds by improving their stability and bioavailability. Additionally, studies have suggested potential anticancer activity, although further research is required to fully elucidate its mechanisms of action .
Ferrocenecarboxaldehyde can be synthesized through several methods:
Ferrocenecarboxaldehyde finds applications in several areas:
Studies investigating the interactions of ferrocenecarboxaldehyde with other compounds have revealed insights into its reactivity and potential applications:
Ferrocenecarboxaldehyde shares structural and functional similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Ferrocene | Sandwich Complex | Stable structure; widely used in organometallic chemistry. |
Acetylferrocene | Ferrocene Derivative | Contains an acetyl group; used in organic synthesis. |
Ferrocenylmethanol | Alcohol Derivative | Exhibits different reactivity due to hydroxyl group; used in catalysis. |
Ferrocene-carboxylic acid | Carboxylic Acid Derivative | Exhibits acidic properties; used in organic transformations. |
Ferrocenecarboxaldehyde is unique due to its combination of both aldehyde and ferrocene functionalities, allowing for versatile reactivity that is not typically found in other similar compounds.
Ferrocenecarboxaldehyde adopts the characteristic sandwich structure of metallocene compounds, with the iron atom positioned between two cyclopentadienyl rings [1]. Gas-phase structural parameters determined through Fourier transform microwave spectroscopy reveal precise molecular dimensions [4] [5]. The iron-carbon bond lengths to the cyclopentadienyl rings measure 2.047(4) Å, while the distance between carbon atoms within the cyclopentadienyl rings is 1.430(2) Å [5]. The distance between ring carbon and aldehyde carbon atoms measures 1.46(1) Å [5].
The molecular configuration analysis indicates that the carbon atoms of the cyclopentadienyl groups exist in an eclipsed conformation in the ground vibrational state [5]. This eclipsed arrangement represents the equilibrium structure, as confirmed by both microwave spectroscopy measurements and density functional theory calculations [5]. The aldehyde substituent introduces asymmetry to the molecular structure while maintaining the overall sandwich architecture characteristic of ferrocene derivatives [2].
Structural fit results demonstrate that the aldehyde group exhibits a slight deviation from planarity, drooping towards the iron atom and twisting with respect to the cyclopentadienyl plane [6]. This geometric distortion reflects the electronic influence of the formyl substituent on the overall molecular geometry [6].
Comprehensive X-ray diffraction studies have characterized both the ordered low-temperature phase and the high-temperature disordered phase of ferrocenecarboxaldehyde [7]. The ordered low-temperature phase exhibits an orthorhombic crystal system with space group P2₁2₁2₁ [7]. The unit cell parameters are a = 7.635 Å, b = 10.520 Å, and c = 11.281 Å, with Z = 4 molecules per unit cell [7].
Single-crystal X-ray diffraction measurements conducted at ambient temperature have provided detailed structural information about the molecular packing arrangements [7]. The diffraction data reveal that ferrocenecarboxaldehyde molecules pack in a manner that accommodates the asymmetric formyl substituent while maintaining efficient crystal packing [7].
Crystallographic Parameter | Value |
---|---|
Crystal System | Orthorhombic [7] |
Space Group | P2₁2₁2₁ [7] |
Unit Cell a | 7.635 Å [7] |
Unit Cell b | 10.520 Å [7] |
Unit Cell c | 11.281 Å [7] |
Z | 4 [7] |
X-ray crystallographic analysis confirms that ferrocenecarboxaldehyde maintains the expected sandwich structure characteristic of ferrocene derivatives [1] [7]. The two cyclopentadienyl rings adopt a nearly eclipsed configuration, consistent with gas-phase structural determinations [7] [5]. The iron atom occupies the central position between the two five-membered rings, maintaining the characteristic metallocene geometry [7].
The sandwich structure exhibits typical ferrocene bond distances and angles despite the presence of the electron-withdrawing formyl substituent [7]. The cyclopentadienyl rings remain essentially parallel, with minimal distortion from ideal planarity [7]. This structural preservation demonstrates the robust nature of the ferrocene framework under substituent modification [7].
The formyl group orientation within the crystal structure shows specific geometric preferences that influence both molecular packing and intermolecular interactions [1] [7]. X-ray crystallographic data reveal that the formyl group is almost coplanar with its attached cyclopentadienyl ring [7]. This coplanar arrangement maximizes conjugation between the aldehyde functionality and the aromatic cyclopentadienyl system [7].
The coplanar orientation of the formyl group represents an energetically favorable configuration that minimizes steric interactions while optimizing electronic delocalization [7]. This geometric arrangement influences the compound's spectroscopic properties, particularly its infrared spectrum where the carbonyl stretching frequency appears at 1670 cm⁻¹, significantly lower than the 1704 cm⁻¹ observed for benzaldehyde [1].
Ferrocenecarboxaldehyde exhibits remarkable mesophase behavior between 44°C and its melting point at 123°C [8] [2] [3]. This temperature range encompasses an orientationally disordered molecular crystal phase that represents an unusual structural state for metallocene compounds [8] [2]. The phase transition at 44°C involves significant enthalpic and entropic changes, with ΔH = 11.7 ± 0.3 kJ mol⁻¹ and ΔS = 37.4 ± 1.1 J mol⁻¹ K⁻¹ [2].
Differential scanning calorimetry measurements confirm the transition temperatures and provide quantitative thermodynamic data [2]. The melting transition at 123.5°C shows ΔH = 2.05 ± 0.06 kJ mol⁻¹ and ΔS = 5.2 ± 0.15 J mol⁻¹ K⁻¹ [2]. These values indicate that the mesophase transition involves considerably more structural reorganization than the final melting process [2].
Transition | Temperature (°C) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
---|---|---|---|
Solid → Mesophase | 43.5 [2] | 11.7 ± 0.3 [2] | 37.4 ± 1.1 [2] |
Mesophase → Liquid | 123.5 [2] | 2.05 ± 0.06 [2] | 5.2 ± 0.15 [2] |
The mesophase formation is remarkable considering the molecular shape of ferrocenecarboxaldehyde, which deviates significantly from the elongated structures typically associated with liquid crystalline behavior [8] [2]. Despite the low molecular symmetry, the globular molecular shape still permits mesophase formation [8] [2].
The high-temperature mesophase of ferrocenecarboxaldehyde represents an orientationally disordered molecular crystal with a simple face-centered cubic lattice [8] [2] [3]. X-ray diffraction studies reveal that the lattice parameter a = 999 ± 2 pm in this disordered phase [8] [2] [3]. The structure contains one molecule per lattice point, with molecules randomly oriented about their centers of mass [2] [3].
The orientational disorder manifests as rapid molecular reorientation on a timescale faster than 10⁻⁸ seconds [2]. Short-range correlations in molecular arrangement are accounted for by a Gaussian distribution of molecular centers with a root-mean-square displacement of 69 pm [2] [3]. This value significantly exceeds the approximately 20 pm displacement observed in the room temperature ordered phase [2].
The face-centered cubic lattice provides optimal packing efficiency for the disordered molecular orientations [2]. Eight reflections observed in the X-ray diffraction pattern rapidly decrease in intensity with increasing scattering angle, confirming the highly disordered nature of the mesophase [2]. The octahedral holes in the face-centered cubic lattice accommodate the formyl side groups, enabling molecular packing with minimal steric overlap [2].
Mesophase Property | Value |
---|---|
Lattice Type | Face-centered cubic [2] [3] |
Lattice Parameter a | 999 ± 2 pm [2] [3] |
Molecules per Unit Cell | 1 [2] |
Reorientation Timescale | < 10⁻⁸ s [2] |
RMS Molecular Displacement | 69 pm [2] [3] |
Mössbauer spectroscopy provides detailed information about the iron environment in ferrocenecarboxaldehyde across the temperature range encompassing both the ordered and disordered phases [2] [9]. The chemical shift relative to metallic iron remains constant at 0.43 ± 0.01 mm s⁻¹ throughout the temperature range from 20°C to 45°C [2]. This value aligns with typical chemical shifts observed for ferrocene derivatives containing electron-withdrawing substituents [2].
The quadrupole splitting maintains a temperature-independent value of 2.21 ± 0.02 mm s⁻¹ across the measured temperature range [2]. This quadrupole splitting reflects the asymmetric electron distribution around the iron nucleus resulting from the formyl substituent [2]. The magnitude of the quadrupole splitting is characteristic of ferrocene derivatives with electron-withdrawing groups attached to the cyclopentadienyl rings [2].
The most dramatic change observed in the Mössbauer spectra occurs at the phase transition temperature of 44.2°C [2]. Above this temperature, the resonant absorption intensity falls to an immeasurably small value, indicating a substantial decrease in the recoil-free fraction [2]. The recoil-free fraction in the room temperature phase is estimated at approximately 0.13, corresponding to a root-mean-square displacement of the iron nucleus of 20 pm [2].
Mössbauer Parameter | Value | Temperature Range |
---|---|---|
Chemical Shift | 0.43 ± 0.01 mm s⁻¹ [2] | 20-45°C |
Quadrupole Splitting | 2.21 ± 0.02 mm s⁻¹ [2] | 20-45°C |
Recoil-free Fraction (RT) | ~0.13 [2] | Room temperature |
Iron RMS Displacement (RT) | 20 pm [2] | Room temperature |
Ferrocenecarboxaldehyde presents as a crystalline solid at room temperature, exhibiting characteristic organometallic coloration that ranges from orange to red-brown depending on purity and crystal form [1] [2] [3]. The compound typically appears as crystalline powder or well-formed crystals when properly purified [2] [4] [5]. The distinctive coloration arises from the electronic transitions within the ferrocene moiety, particularly the metal-to-ligand charge transfer bands that are characteristic of iron sandwich compounds [6] [3]. Commercial samples often display variations in color intensity, with high-purity materials showing a more vibrant orange appearance, while slightly impure samples may appear darker red-brown [2] [7].
The melting point of ferrocenecarboxaldehyde has been consistently reported across multiple sources within the range of 117-124°C, with the most frequently cited values being 118-120°C [1] [8] [4]. This relatively narrow range indicates good reproducibility in measurements and suggests minimal impurity effects in well-prepared samples [9] [5]. The compound exhibits a sharp melting transition, characteristic of crystalline organometallic compounds with well-defined crystal structures [10] [11]. Temperature-dependent studies have revealed that ferrocenecarboxaldehyde undergoes a phase transition from an ordered low-temperature crystalline phase to a disordered high-temperature phase before melting [10] [11]. The melting point is notably higher than that of unsubstituted ferrocene (174°C), reflecting the influence of the formyl substituent on intermolecular interactions and crystal packing [1] [12].
Ferrocenecarboxaldehyde demonstrates characteristic organometallic solubility behavior, being essentially insoluble in water but readily soluble in most organic solvents [8] [6] [13]. The compound shows excellent solubility in polar aprotic solvents such as dichloromethane, chloroform, and acetone, as well as in polar protic solvents like methanol and ethanol [5] [13]. This solubility pattern reflects the compound's organometallic nature, where the hydrophobic ferrocene core dominates the overall polarity despite the presence of the polar carbonyl group [9] [13]. The aldehyde functionality does impart some degree of polarity, making the compound more soluble in polar organic solvents compared to unsubstituted ferrocene [1] [5]. In hydrochloric acid solutions, ferrocenecarboxaldehyde shows enhanced solubility due to protonation of the carbonyl oxygen, indicating the basic character of the aldehyde group [1] [14].
The infrared spectrum of ferrocenecarboxaldehyde is characterized by a distinctive carbonyl stretching frequency at 1670 cm⁻¹, which represents a significant red-shift compared to benzaldehyde (1704 cm⁻¹) [1] [15] [16]. This bathochromic shift of approximately 34 cm⁻¹ provides compelling evidence for strong electronic communication between the ferrocene core and the aldehyde substituent [15] [16]. The lowered carbonyl frequency indicates substantial polarization of the carbonyl group due to electron donation from the electron-rich ferrocene moiety [1] [16]. Additional characteristic bands in the IR spectrum include C-H stretching vibrations around 2900 cm⁻¹ and the characteristic ferrocene fingerprint region between 1000-1100 cm⁻¹ [17] [1]. The IR spectroscopic data clearly demonstrates the electronic influence of the ferrocene substituent on the aldehyde functionality, distinguishing ferrocenecarboxaldehyde from simple aromatic aldehydes [15] [16].
The ¹H NMR spectrum of ferrocenecarboxaldehyde in deuterated chloroform exhibits well-resolved signals that provide detailed structural information [18] [19] [20]. The aldehyde proton appears as a characteristic singlet at 9.95-9.96 ppm, consistent with typical aldehyde chemical shifts but showing slight upfield shift compared to simple aromatic aldehydes due to the electron-rich nature of the ferrocene ring [19] [20]. The substituted cyclopentadienyl ring protons appear as a complex multiplet in the region 4.6-4.8 ppm, reflecting the reduced symmetry of the ring bearing the formyl substituent [18] [19] [20]. The unsubstituted cyclopentadienyl ring maintains its high symmetry, producing a sharp singlet at 4.27 ppm for all five equivalent protons [19] [20]. The integration ratio of 1:4:5 for aldehyde:substituted ring:unsubstituted ring protons confirms the monosubstituted structure [19] [20]. The ¹³C NMR spectrum shows the aldehyde carbon as the most downfield signal, while the ferrocene carbons appear in their characteristic regions [21].
Mass spectrometric analysis of ferrocenecarboxaldehyde reveals a molecular ion peak at m/z 214, which appears as the base peak (100% relative intensity) in electron impact ionization conditions [18] [19]. The fragmentation pattern is dominated by characteristic ferrocene-type fragmentations, with the most significant fragment at m/z 186 (63.1% relative intensity), corresponding to the loss of carbon monoxide (CO) from the molecular ion [18] [19]. Other notable fragments include peaks at m/z 121 (52.3%), m/z 184 (10.6%), and m/z 185 (3.2%), which arise from further fragmentation of the ferrocene framework [18] [19]. The loss of the carbonyl group is a characteristic fragmentation pathway for ferrocenecarboxaldehyde, reflecting the relative stability of the resulting ferrocenyl cation [19]. The mass spectrometric fragmentation pattern provides unambiguous confirmation of the molecular structure and is consistent with the known fragmentation behavior of ferrocene derivatives [22] [23].
Ferrocenecarboxaldehyde exhibits characteristic ferrocene-type electrochemical behavior, undergoing a reversible one-electron oxidation at the iron center [24] [25] [26]. The redox process involves the Fe²⁺/Fe³⁺ couple, where the iron(II) center in the neutral compound is oxidized to iron(III) in the ferrocenium cation [24] [25]. This electrochemical process is highly reversible under cyclic voltammetry conditions, demonstrating the inherent stability of both oxidation states [25] [27]. The presence of the aldehyde substituent does not significantly disrupt the reversible nature of the ferrocene redox couple, although it does influence the formal potential [25] [26]. The electrochemical reversibility is evidenced by the near-unity ratio of anodic to cathodic peak currents and the linear relationship between peak current and square root of scan rate [28] [27].
Cyclic voltammetric studies of ferrocenecarboxaldehyde demonstrate textbook reversible electrochemical behavior with peak separation (ΔEp) values close to the theoretical 59 mV for a one-electron process [28] [27]. The compound exhibits well-defined oxidation and reduction peaks that maintain consistent shape and position across multiple scan rates, confirming the stability of both the neutral and oxidized forms [27] [29]. In organic solvents such as dichloromethane with appropriate supporting electrolyte, the cyclic voltammograms show symmetric peak shapes characteristic of diffusion-controlled processes [25] [26]. The diffusion coefficient values are typical for ferrocene derivatives, reflecting the molecular size and charge of the species [28] [27]. The electrochemical stability under repetitive cycling conditions makes ferrocenecarboxaldehyde suitable for applications requiring robust redox mediators [27] [30].